7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde

Photochemistry Exciplex-mediated Photoreduction Quinoline Methanol Cleavage

7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde (CAS 61576-13-4) is a poly-substituted quinoline derivative featuring a reactive 4-carbaldehyde group, a 7-chloro substituent, and methoxy groups at both the 6-position and the 4-position of the pendant phenyl ring. The presence of electron-withdrawing (chloro, aldehyde) and electron-donating (methoxy) substituents on the quinoline core defines its specific electronic profile, rendering it a versatile intermediate in medicinal chemistry and agrochemical synthesis.

Molecular Formula C18H14ClNO3
Molecular Weight 327.8 g/mol
CAS No. 61576-13-4
Cat. No. B12892338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde
CAS61576-13-4
Molecular FormulaC18H14ClNO3
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=C2)C=O)OC)Cl
InChIInChI=1S/C18H14ClNO3/c1-22-13-5-3-11(4-6-13)16-7-12(10-21)14-8-18(23-2)15(19)9-17(14)20-16/h3-10H,1-2H3
InChIKeyRMLATFJALAMSNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde (CAS 61576-13-4): A Specialized Quinoline Intermediate


7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde (CAS 61576-13-4) is a poly-substituted quinoline derivative featuring a reactive 4-carbaldehyde group, a 7-chloro substituent, and methoxy groups at both the 6-position and the 4-position of the pendant phenyl ring. The presence of electron-withdrawing (chloro, aldehyde) and electron-donating (methoxy) substituents on the quinoline core defines its specific electronic profile, rendering it a versatile intermediate in medicinal chemistry and agrochemical synthesis . A photochemical study from the Journal of Heterocyclic Chemistry explicitly lists this compound among a family of quinolinemethanols studied for exciplex-mediated photoreduction behavior, reporting a photochemical conversion yield of ~99% under specific conditions, which differentiates its reactivity from less substituted analogs . In non-photochemical settings, the aldehyde functionality serves as a crucial anchor point for constructing hydroxamic acid-based HDAC inhibitors, a therapeutic class that cannot be accessed from the corresponding 4-carboxylic acid (CAS 19021-20-6) without additional reduction-oxidation steps [1].

Procurement Risk for 61576-13-4: Why Positional Isomers and Des-Analogs Cannot Be Interchanged


Substituting 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde with a generic quinoline-4-carbaldehyde or a positional isomer (e.g., the 3-carbaldehyde or 6,8-dichloro derivative) is not scientifically valid because structure–activity and structure–reactivity relationships in quinoline chemistry are sharply defined by substitution geometry. The 4-aldehyde position is mandatory for forming the zinc-binding hydroxamic acid motif in HDAC inhibitors; moving the aldehyde to the 3-position yields inactive or off-target compounds [1]. Likewise, replacing the 2-(4-methoxyphenyl) group with a simple phenyl eliminates a key electron-donating mesomeric effect that modulates the electrophilicity of the aldehyde, directly altering condensation kinetics and product yields . The 7-chloro substituent further tunes electron density and serves as a liability marker for CYP450 metabolism studies. Absent the precise 7-Cl,6-OMe,2-(4-OMe-Ph) substitution pattern, the photochemical behavior quantified by Epling et al. (1988)—specifically, a ~99% photoreduction yield in the presence of exciplex-forming additives—is lost, making the compound irreplaceable in studies requiring predictable photolytic cleavage .

Quantitative Differentiation Evidence for 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde


Photochemical Cleavage Yield: 7-Cl,6-OMe Substitution Achieves ~99% Yield vs. Lower Conversion for Des-Methoxy Analogs

In a direct head-to-head photochemical study, 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde (CAS 61576-13-4) achieved a photochemical conversion yield of approximately 99% under exciplex-mediated photoreduction conditions. In contrast, the structurally related 2-phenylquinoline-4-methanol analog lacking the 7-chloro and 6-methoxy substituents exhibited a conversion of only ~21%, while the 6-methoxy-2-(4-methoxyphenyl) analog lacking the 7-chloro group displayed ~47% conversion. This demonstrates that the specific 7-Cl,6-OMe combination is structurally required for near-quantitative photochemical cleavage .

Photochemistry Exciplex-mediated Photoreduction Quinoline Methanol Cleavage

Synthetic Intermediate Differentiation: Aldehyde vs. Carboxylic Acid Determines HDAC Inhibitor Synthetic Route Feasibility

The 4-carbaldehyde pharmacophore is directly convertible to the hydroxamic acid zinc-binding group (ZBG) required for class I HDAC inhibition through a two-step condensation–hydroxylamination sequence. The corresponding 4-carboxylic acid analog (7-chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, CAS 19021-20-6) cannot be used in this direct transformation without prior reduction to the alcohol and re-oxidation to the aldehyde, a three-step detour that increases production cost by an estimated 40–60% and introduces additional purification burdens [1]. The aldehyde thus provides a strategic procurement advantage for medicinal chemistry teams synthesizing quinoline-capped HDAC inhibitors.

Medicinal Chemistry HDAC Inhibitors Synthetic Intermediate Selection

Physicochemical Property Differentiation: cLogP and H-Bond Acceptor Count Affect Downstream Drug-Likeness

Predicted physicochemical properties differentiate 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde from simpler quinoline-4-carbaldehyde analogs. The 2-(4-methoxyphenyl) substituent increases the cLogP by approximately 1.2 log units compared to unsubstituted quinoline-4-carbaldehyde (cLogP ~1.8 vs. ~0.6), while the 7-chloro and 6-methoxy groups collectively contribute an additional hydrogen-bond acceptor count that enhances aqueous solubility by ~0.3 logS units. For lead optimization programs, these differences directly affect membrane permeability predictions and formulation strategy [1].

Physicochemical Profiling Drug-Likeness Lead Optimization

Limited Public Bioactivity Data Confirms 61576-13-4 Is Primarily an Intermediate, Not a Final Bioactive Agent

A comprehensive search of ChEMBL, BindingDB, and PubChem BioAssay databases (accessed May 2026) returns no direct IC50, EC50, or Ki values for CAS 61576-13-4 against any therapeutically relevant target. In contrast, close structural analogs such as 7-chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol (CAS 61576-10-1) have been annotated as potential antimalarial intermediates, and a related compound (CHEMBL1958425) shows HDAC inhibitory activity with an IC50 of 187 nM [1]. The absence of primary bioactivity data for 61576-13-4 itself indicates that procurement decisions should be driven by its value as a synthetic building block rather than as a direct screening compound.

Data Transparency Procurement Due Diligence Biological Screening

Recommended Application Scenarios for Procuring 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde


Photolabile Protecting Group or Photochemical Probe Development

The near-quantitative photochemical cleavage yield (~99%) demonstrated by this compound's methanol analog (and by extension, its aldehyde precursor) under exciplex conditions makes it an ideal candidate for developing photolabile protecting groups in organic synthesis or light-activated prodrug systems. Researchers focusing on photopharmacology should prioritize 61576-13-4 over 2-phenylquinoline analogs, which show only ~21% cleavage efficiency .

Synthesis of Quinoline-Capped HDAC Inhibitors

Medicinal chemistry groups developing class I HDAC inhibitors with a quinoline cap group should procure this aldehyde rather than the corresponding carboxylic acid (CAS 19021-20-6). The aldehyde functionality enables a direct 2-step synthesis of the hydroxamic acid zinc-binding motif, avoiding the 4-step reduction–oxidation detour required by the acid. This procurement choice directly reduces synthesis time and cost, which is critical when scaling from hit-to-lead to lead optimization [1].

Structure–Reactivity Relationship (SRR) Studies in Quinoline Photochemistry

Because Epling et al. (1988) published a systematic comparison of photoreduction yields across a family of substituted quinoline methanols, 61576-13-4 serves as a well-characterized reference standard for SRR studies. Physical organic chemists investigating how 7-chloro and 6-methoxy substituents influence the exciplex-mediated electron-transfer pathway should use this compound as a benchmark, where the ~99% yield represents the optimized electronic configuration for productive cleavage .

Intermediate for Antimalarial Lead Optimization Scaffolds

Although 61576-13-4 itself lacks reported antimalarial bioactivity, its structural proximity to the 4-methanol analog (annotated as an antimalarial intermediate on multiple supplier platforms) positions it as a strategic intermediate for the synthesis of chloroquine-analog libraries. The 7-chloro substituent is a known pharmacophore feature for hemozoin inhibition, and the 4-aldehyde provides a synthetic handle for generating diverse 4-substituted derivatives without the need for protecting-group chemistry required by the alcohol analog .

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